molecular formula C20H17F3N4OS B284312 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide

2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B284312
M. Wt: 418.4 g/mol
InChI Key: UGHADCUHURIIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein kinase that plays a crucial role in the development and progression of various diseases. Additionally, the paper will list future directions for research.

Mechanism of Action

The mechanism of action of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the inhibition of PIM1 kinase activity. PIM1 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and metabolism. Inhibition of PIM1 activity leads to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PIM1 with 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide can lead to a variety of biochemical and physiological effects. In cancer cells, PIM1 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth. In addition, PIM1 inhibition has been implicated in the regulation of glucose metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide in laboratory experiments include its potent and selective inhibition of PIM1, making it a valuable tool for studying the role of PIM1 in various cellular processes. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, making it a promising lead compound for drug development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the role of PIM1 in various diseases and to identify potential therapeutic targets for PIM1 inhibition. Finally, research is needed to explore the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with thioanisole and pyridine-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-(pyridin-4-ylmethyl)propanamide to yield the final product.

Scientific Research Applications

2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit a protein kinase called PIM1, which is involved in the regulation of cell growth and survival. PIM1 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. Additionally, PIM1 inhibition has been implicated in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

Molecular Formula

C20H17F3N4OS

Molecular Weight

418.4 g/mol

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C20H17F3N4OS/c1-13(18(28)25-12-14-7-9-24-10-8-14)29-19-26-16(15-5-3-2-4-6-15)11-17(27-19)20(21,22)23/h2-11,13H,12H2,1H3,(H,25,28)

InChI Key

UGHADCUHURIIKS-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.